molecular formula C8H8N2O2S B114410 1H-Indole-6-sulfonamide CAS No. 145951-26-4

1H-Indole-6-sulfonamide

Cat. No. B114410
M. Wt: 196.23 g/mol
InChI Key: AFJYOUBTIAOUQI-UHFFFAOYSA-N
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Description

1H-Indole-6-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives have been gaining interest due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Synthesis Analysis

Sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, have been synthesized using various techniques . For instance, some new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The structure of all synthesized sulfonamide-based indole derivatives, including 1H-Indole-6-sulfonamide, was confirmed by 1H NMR and LCMS Spectroscopy .


Chemical Reactions Analysis

The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . They undergo substitution, primarily at the C-3 position, and have hydrophilic properties similar to the sulfonyl group .


Physical And Chemical Properties Analysis

Indole, the core structure of 1H-Indole-6-sulfonamide, is a colorless crystalline solid with a melting point of around 52 °C and a boiling point of around 253 °C .

Scientific Research Applications

Antitumor Activity

1H-Indole-6-sulfonamide derivatives have been studied for their antitumor activities. Indole sulfonamides have shown potential in inhibiting the polymerization of microtubule protein into microtubules in vitro, thereby impacting cell proliferation at mitosis. These compounds have demonstrated the ability to depolymerize spindle microtubules, disorganize chromosomes, and induce apoptosis in cancer cells through the bcl-2-dependent pathway (Mohan et al., 2006).

Carbonic Anhydrase Inhibition

1H-Indole-6-sulfonamide compounds have been explored as inhibitors of carbonic anhydrases (CAs). They are potent inhibitors of various human isoforms with medicinal applications, showing effectiveness against specific mycobacterial and fungal β-CAs. The structure-based design of these inhibitors has led to the discovery of selective compounds for different CA isoforms (Güzel et al., 2009).

Chemical Synthesis and Modification

The sulfonation of 1H-indole derivatives using chlorosulfonic acid in acetonitrile has been studied, providing a method for the direct synthesis of various sulfonamide derivatives. This process is significant for developing selective inhibitors and other biologically active compounds (Janosik et al., 2006).

Electropharmacological Properties

1H-Indole-6-sulfonamide derivatives have been synthesized and characterized for their electrochemical properties. Investigating the redox behavior of these compounds provides insights into their structure-activity relationships, which is crucial for understanding their biological activities (Ibrahim et al., 2020).

Potential Anti-Alzheimer Agents

Indole-based sulfonamide derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, searching for potent anti-Alzheimer agents. These compounds have shown promise in inhibiting acetylcholinesterase enzyme, indicating their potential in Alzheimer's disease treatment (Taha et al., 2021).

Future Directions

The goal of recent work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYOUBTIAOUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617203
Record name 1H-Indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-sulfonamide

CAS RN

145951-26-4
Record name 1H-Indole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Borhade, U Rosenström, J Sävmarker… - …, 2014 - Wiley Online Library
The inhibition of insulin‐regulated aminopeptidase (IRAP, EC 3.4.11.3) by angiotenesin IV is known to improve memory and learning in rats. Screening 10 500 low‐molecular‐weight …
MAC Corrales, S Zinken, G Konstantinidis, M Rafehi… - Cell chemical …, 2021 - cell.com
Signaling pathways are frequently activated through signal-receiving membrane proteins, and the discovery of small molecules targeting these receptors may yield insights into their …
Number of citations: 25 www.cell.com

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